4-(thiophen-3-yl)-1H-1,2,3-triazole-5-carboxylic acid
Overview
Description
4-(thiophen-3-yl)-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound that combines a thiophene ring with a triazole ring and a carboxylic acid group. This compound is of significant interest due to its potential applications in medicinal chemistry, material science, and organic synthesis. The presence of both thiophene and triazole moieties in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(thiophen-3-yl)-1H-1,2,3-triazole-5-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The general synthetic route can be outlined as follows:
Preparation of Thiophene Derivative: The thiophene ring is functionalized with an alkyne group. This can be achieved through various methods, such as Sonogashira coupling, where a thiophene halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Cycloaddition Reaction: The alkyne-functionalized thiophene is then reacted with an azide to form the triazole ring. This reaction is typically carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, under mild conditions.
Carboxylation: The resulting triazole-thiophene intermediate is then carboxylated to introduce the carboxylic acid group. This can be achieved through various methods, such as the use of carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(thiophen-3-yl)-1H-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Reagents such as alcohols, amines, or thionyl chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Esters, amides, or other carboxylic acid derivatives.
Scientific Research Applications
4-(thiophen-3-yl)-1H-1,2,3-triazole-5-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is explored for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its unique structural features.
Material Science: The compound’s electronic properties make it a candidate for use in organic semiconductors, light-emitting diodes, and photovoltaic cells.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(thiophen-3-yl)-1H-1,2,3-triazole-5-carboxylic acid depends on its specific application:
Biological Activity: In medicinal chemistry, the compound may interact with various biological targets, such as enzymes or receptors, to exert its therapeutic effects. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, while the thiophene ring can enhance lipophilicity and membrane permeability.
Electronic Properties: In material science, the compound’s electronic properties are influenced by the conjugation between the thiophene and triazole rings, which can facilitate charge transport and improve the performance of electronic devices.
Comparison with Similar Compounds
4-(thiophen-3-yl)-1H-1,2,3-triazole-5-carboxylic acid can be compared with other similar compounds, such as:
Thiophene Derivatives: Compounds like 2-thiophenecarboxylic acid and 3-thiophenecarboxylic acid, which lack the triazole ring, may have different electronic and biological properties.
Triazole Derivatives: Compounds like 1H-1,2,3-triazole-4-carboxylic acid, which lack the thiophene ring, may have different reactivity and applications.
Hybrid Compounds: Other hybrid compounds that combine thiophene and triazole rings, such as 4-(thiophen-2-yl)-1H-1,2,3-triazole, can be compared to highlight the influence of the position of the thiophene ring on the overall properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique combination of thiophene and triazole rings, along with the carboxylic acid group, imparts distinctive chemical and biological properties that make it a valuable target for further study and application.
Properties
IUPAC Name |
5-thiophen-3-yl-2H-triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S/c11-7(12)6-5(8-10-9-6)4-1-2-13-3-4/h1-3H,(H,11,12)(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMDCKCWFGJYCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NNN=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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